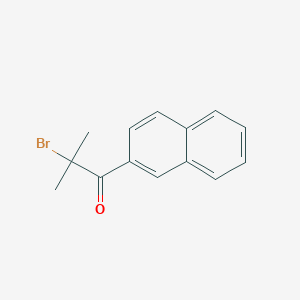

alpha-Bromoisopropyl 2-naphthyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

α-Bromoisopropyl 2-naphthyl ketone is a brominated aromatic ketone characterized by a 2-naphthyl group attached to a ketone moiety and an α-bromoisopropyl substituent. This structure combines the steric bulk of the isopropyl group with the electron-withdrawing bromine atom, which may influence its reactivity in substitution or coupling reactions.

Q & A

Q. Basic: What are the key considerations for synthesizing alpha-bromoisopropyl 2-naphthyl ketone, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves bromination of a precursor like isopropyl 2-naphthyl ketone. Key considerations include:

- Precursor Selection: Methyl 2-naphthyl ketone analogs (e.g., 2-bromophenylacetone, CAS RN 21906-31-0) can guide bromination strategies .

- Reagent Optimization: Use brominating agents (e.g., HBr or Br₂) under controlled temperatures (e.g., 0–6°C for stability) to avoid side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance halogenation efficiency.

- Monitoring: Employ TLC or GC-MS to track intermediate formation, as seen in analogous brominated ketone syntheses .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (2-naphthyl group) and bromoisopropyl signals. Compare with literature data for methyl 2-naphthyl ketone derivatives (e.g., δ ~2.5 ppm for acetyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns.

- Elemental Analysis: Validate purity (>97% as per analytical standards for brominated ketones) .

- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. Advanced: How do reaction mechanisms differ when this compound undergoes halogenation under varying conditions?

Methodological Answer:

- Electrophilic Substitution: In non-polar solvents, bromine may act as an electrophile, targeting electron-rich positions on the naphthyl ring.

- Radical Pathways: Under UV light or radical initiators, bromination may shift to the isopropyl group, forming polybrominated byproducts.

- Chlorination Contrasts: Analogous studies show chlorine can produce dihalogenated products (e.g., 1,1-di-α-naphthalyl-2-phenyl-2-bromoethylene via radical intermediates) .

- Kinetic Control: Lower temperatures favor mono-bromination, while higher temperatures promote di-substitution.

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Variable Analysis: Systematically test parameters like reagent purity (>97% as per analytical standards ), solvent dryness, and oxygen exclusion.

- Reproducibility Protocols: Follow guidelines for detailed experimental reporting (e.g., specifying catalyst loading, stirring rates) to align with reproducibility standards .

- Side Reaction Identification: Use LC-MS or ¹H NMR to detect byproducts (e.g., oxidation to carboxylic acids under acidic conditions, as seen in ketone oxidation studies ).

- Computational Modeling: Predict competing pathways (e.g., DFT calculations for bromination regioselectivity) .

Q. Basic: What are the stability and storage requirements for this compound to prevent decomposition?

Methodological Answer:

- Temperature Control: Store at 0–6°C to minimize thermal degradation, as recommended for brominated acetophenones .

- Light Protection: Use amber vials to prevent photolytic cleavage of the C-Br bond.

- Moisture Avoidance: Store under inert gas (N₂/Ar) to preclude hydrolysis.

- Purity Monitoring: Regularly assess via HPLC or GC to detect decomposition products (e.g., 2-naphthoic acid from oxidation ).

Q. Advanced: What strategies are employed in designing catalytic systems for selective functionalization of this compound?

Methodological Answer:

- Ligand Design: Use chiral ligands (e.g., BINOL) to enforce stereoselectivity in cross-coupling reactions.

- Transition Metal Catalysts: Pd(0) or Ni(II) complexes enable Suzuki-Miyaura couplings with boronic acids (e.g., 2-bromophenylboronic acid, CAS RN 244205-40-1 ).

- Solvent Effects: Optimize dielectric constant to stabilize transition states (e.g., DMF for polar intermediates).

- Mechanistic Studies: Employ kinetic isotope effects (KIEs) or in-situ FTIR to probe rate-determining steps .

Comparison with Similar Compounds

Aromatic Substituent Variations

The 2-naphthyl group distinguishes α-bromoisopropyl 2-naphthyl ketone from phenyl or biphenyl analogues. Evidence highlights that 2-naphthyl-containing compounds exhibit superior binding affinities in biological systems. For example, 3α-(2-naphthyl)-2α-propanoyl phenyltropanes (e.g., 39n,o) demonstrated Ki values <1 nM at dopamine (DAT) and serotonin transporters (5-HTT), outperforming phenyl or 4′-isopropylphenyl analogues (Ki values up to 10-fold higher) . This suggests that the extended aromatic surface of the 2-naphthyl group enhances interactions with hydrophobic binding pockets.

Table 1: Impact of Aromatic Substituents on Binding Affinity

| Compound | Aromatic Group | DAT Ki (nM) | 5-HTT Ki (nM) | Selectivity |

|---|---|---|---|---|

| 39n (2-naphthyl) | 2-Naphthyl | <1 | <1 | Non-selective |

| 39h (4′-isopropylphenyl) | Phenyl | 2.1 | 0.8 | 5-HTT-selective |

| 39c (3′-Me-phenyl) | Phenyl | 0.5 | 15 | DAT-selective |

α-Substituent Variations

The α-bromoisopropyl group introduces steric hindrance and electrophilicity. Compared to α-chloro or α-methyl analogues , bromine’s larger atomic radius and weaker C-Br bond may facilitate nucleophilic substitution. For instance, in rhodium(II)-catalyzed syntheses of phenyltropanes, brominated intermediates enabled regioselective arylations, whereas methyl or chloro analogues showed lower reactivity . Similarly, 1-adamantyl bromomethyl ketone (1 ) served as a key intermediate in multi-step syntheses due to bromine’s leaving-group ability .

Table 2: Reactivity of α-Substituted Ketones

Functional Group Modifications

Replacing the ketone with ester or amide groups alters electronic properties and bioactivity. In phenyltropanes, substituting the 2α-carbomethoxy group with a propanoyl ketone (as in 39h) shifted selectivity toward 5-HTT (Ki = 0.8 nM) while retaining DAT affinity (Ki = 2.1 nM) . This implies that ketones may offer conformational flexibility compared to rigid esters.

Preparation Methods

Direct Bromination of Isopropyl 2-Naphthyl Ketone

The most straightforward method involves α-bromination of isopropyl 2-naphthyl ketone using bromine (Br2) in the presence of an acid catalyst. This reaction proceeds via enol tautomerization , where the acid protonates the carbonyl oxygen, facilitating the formation of a nucleophilic enol intermediate. The enol attacks electrophilic bromine, resulting in α-bromination .

Reaction Conditions and Optimization

-

Catalyst : Hydrobromic acid (HBr) or acetic acid (AcOH) are commonly used to promote enol formation.

-

Solvent : Inert solvents such as 1,2-dichloroethane or toluene ensure solubility and minimize side reactions .

-

Temperature : Reactions are typically conducted at low temperatures (−10∘C to 25∘C) to control exothermicity and prevent over-bromination .

Example :

A solution of isopropyl 2-naphthyl ketone in toluene was treated with Br2 at −10∘C, yielding α-bromoisopropyl 2-naphthyl ketone with 96% conversion after 1 hour. The product was isolated via extraction with sodium carbonate and subsequent solvent evaporation .

Selective Debromination of Polybrominated Intermediates

To achieve regioselectivity, a two-step bromination-debromination strategy is employed. This method involves initial bromination to form a dibrominated intermediate, followed by selective removal of a bromine atom using a bromine acceptor .

Key Steps:

-

Bromination : Isopropyl 2-naphthyl ketone is treated with excess Br2 to form 5-bromo-6-methoxy-2-naphthyl-(1-bromoethyl)-ketone.

-

Debromination : The dibrominated intermediate undergoes selective debromination using phenol or anisole as bromine acceptors in the presence of HBr .

Optimization Data :

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Bromine acceptor | Phenol | 80% | |

| Solvent | 1,2-Dichloroethane | 95% | |

| Reaction time | 3 hours at 15∘C | 95% |

This method avoids the use of expensive selective brominating agents, making it cost-effective for large-scale synthesis .

Friedel-Crafts Acylation Followed by Bromination

A multistep approach involves synthesizing the ketone backbone via Friedel-Crafts acylation before introducing the bromine atom.

Synthesis Pathway:

-

Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride and AlCl3 to form 2-acetonaphthone .

-

Bromination : The α-position of 2-acetonaphthone is brominated using Br2/HBr .

Example :

2-Acetonaphthone (10 mmol) was brominated with Br2 (2.2 eq) in dichloromethane at 0∘C, yielding α-bromo-2-acetonaphthone with 95% efficiency .

Asymmetric Synthesis via Chiral Auxiliaries

For enantioselective production, chiral catalysts or auxiliaries are employed. A patent demonstrates the use of diastereomeric ketals to control stereochemistry during bromination .

Process:

-

The ketone is converted to a ketal using a chiral diol (e.g., (R,R)-tartaric acid derivatives).

-

Bromination occurs at the α-position with retention of configuration.

-

Hydrolysis of the ketal yields enantiomerically enriched α-bromoisopropyl 2-naphthyl ketone .

Data :

| Parameter | Condition | Diastereomeric Ratio | Yield |

|---|---|---|---|

| Chiral auxiliary | (R,R)-Tartaric acid derivative | 91.5:8.5 | 96% |

| Solvent | Toluene/nitrobenzene | - | 96% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Simple, one-step | Over-bromination risk | 80–96% |

| Debromination | High regioselectivity | Requires dibrominated intermediate | 80–95% |

| NBS Bromination | Controlled mono-bromination | Limited literature support | N/A |

| Friedel-Crafts Route | Flexible backbone modification | Multi-step, low atom economy | 70–95% |

| Asymmetric Synthesis | Enantioselectivity | Complex auxiliary removal | 85–96% |

Challenges and Optimization Strategies

-

Regioselectivity : Competing bromination at aromatic positions is mitigated using electron-withdrawing groups or steric hindrance .

-

Diastereomer Formation : Chiral auxiliaries or low-temperature reactions minimize racemization .

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product .

Properties

Molecular Formula |

C14H13BrO |

|---|---|

Molecular Weight |

277.16 g/mol |

IUPAC Name |

2-bromo-2-methyl-1-naphthalen-2-ylpropan-1-one |

InChI |

InChI=1S/C14H13BrO/c1-14(2,15)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |

InChI Key |

ACKJKOBAACDJOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.